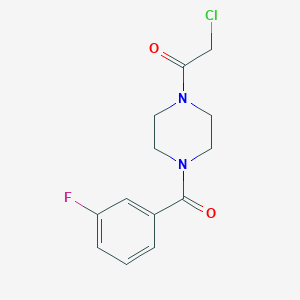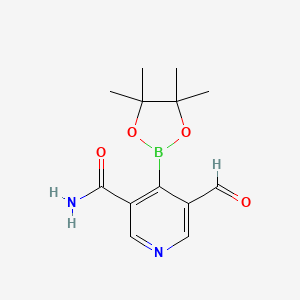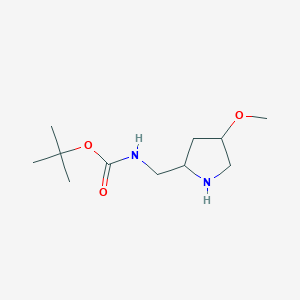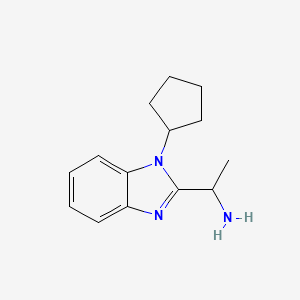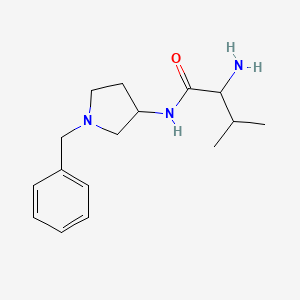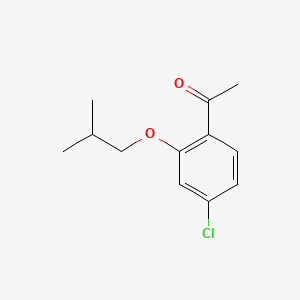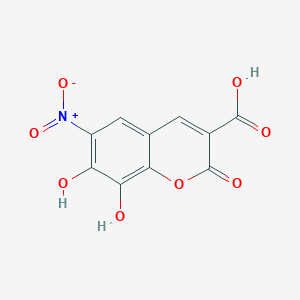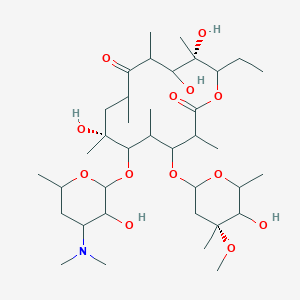
(2R,3S,4S,5R,6R,8R,10R,11R,12S,13R)-5-(3-amino-3,4,6-trideoxy-N,N-dimethyl-beta-D-xylo-hexopyranosyloxy)-3-(2,6-dideoxy-3-C,3-O-dimethyl-alpha-L-ribo-hexopyranosyloxy)-13-ethyl-6,11,12-trihydroxy-2,4,6,8,10,12-hexamethyl-9-oxotridecan-13-olide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Erythromycin,1’‘,16-epoxy- (9CI) is a derivative of erythromycin, a well-known macrolide antibiotic. This compound is also referred to as erythromycin EP impurity C. It is characterized by the presence of an epoxy group at the 1’’ and 16 positions of the erythromycin molecule. The molecular formula of this compound is C37H65NO14, and it has a molecular weight of 747.91 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Erythromycin,1’',16-epoxy- (9CI) involves the modification of the erythromycin molecule. The process typically includes the introduction of an epoxy group at specific positions on the erythromycin structure. The reaction conditions often involve the use of specific reagents and catalysts to facilitate the formation of the epoxy group. Detailed synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer .
Industrial Production Methods
Industrial production of Erythromycin,1’',16-epoxy- (9CI) follows similar principles as the laboratory synthesis but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure the efficient and cost-effective production of the compound. Quality control measures are implemented to ensure the purity and consistency of the final product .
Chemical Reactions Analysis
Types of Reactions
Erythromycin,1’',16-epoxy- (9CI) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the epoxy group or other functional groups in the molecule.
Substitution: The compound can undergo substitution reactions where specific atoms or groups are replaced by others.
Common Reagents and Conditions
Common reagents used in the reactions of Erythromycin,1’',16-epoxy- (9CI) include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are optimized to achieve the desired transformation .
Major Products Formed
The major products formed from the reactions of Erythromycin,1’',16-epoxy- (9CI) depend on the specific reaction conditions and reagents used. These products can include various derivatives of erythromycin with modified functional groups .
Scientific Research Applications
Erythromycin,1’',16-epoxy- (9CI) has several scientific research applications, including:
Chemistry: Used as a reference standard in analytical chemistry to study the properties and behavior of erythromycin derivatives.
Biology: Employed in biological research to investigate the effects of erythromycin derivatives on various biological systems.
Medicine: Studied for its potential therapeutic applications and its role as an impurity in erythromycin formulations.
Industry: Used in the pharmaceutical industry for quality control and regulatory compliance.
Mechanism of Action
The mechanism of action of Erythromycin,1’',16-epoxy- (9CI) is similar to that of erythromycin. It inhibits RNA-dependent protein synthesis by binding to the 50S ribosomal subunit, thereby blocking the transpeptidation step of protein synthesis. This action prevents the growth and replication of bacteria, making it effective as an antibiotic .
Comparison with Similar Compounds
Erythromycin,1’',16-epoxy- (9CI) can be compared with other erythromycin derivatives, such as:
Erythromycin A: The parent compound with a similar mechanism of action but without the epoxy group.
Erythromycin B: Another derivative with slight structural differences.
Azithromycin: A macrolide antibiotic with a broader spectrum of activity.
Clarithromycin: A derivative with improved acid stability and better pharmacokinetic properties.
Erythromycin,1’',16-epoxy- (9CI) is unique due to the presence of the epoxy group, which may influence its chemical properties and biological activity .
Properties
Molecular Formula |
C37H67NO13 |
|---|---|
Molecular Weight |
733.9 g/mol |
IUPAC Name |
(7R,13S)-6-[4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-7,12,13-trihydroxy-4-[(4R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione |
InChI |
InChI=1S/C37H67NO13/c1-14-25-37(10,45)30(41)20(4)27(39)18(2)16-35(8,44)32(51-34-28(40)24(38(11)12)15-19(3)47-34)21(5)29(22(6)33(43)49-25)50-26-17-36(9,46-13)31(42)23(7)48-26/h18-26,28-32,34,40-42,44-45H,14-17H2,1-13H3/t18?,19?,20?,21?,22?,23?,24?,25?,26?,28?,29?,30?,31?,32?,34?,35-,36-,37-/m1/s1 |
InChI Key |
ULGZDMOVFRHVEP-TXIVHDOCSA-N |
Isomeric SMILES |
CCC1[C@@](C(C(C(=O)C(C[C@@](C(C(C(C(C(=O)O1)C)OC2C[C@@](C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Canonical SMILES |
CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)O)C)C)O)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


methyl}-2H-pyrrole](/img/structure/B14778183.png)


![tert-butyl 7-bromo-4'-(4-phenylpiperidine-1-carbonyl)spiro[2,3-dihydro-1H-naphthalene-4,3'-pyrrolidine]-1'-carboxylate](/img/structure/B14778204.png)
![(2S)-3-(2-aminophenoxy)-2-{[(tert-butoxy)carbonyl]amino}propanoic acid](/img/structure/B14778207.png)

